Tetrabromuro de zirconio

Descripción general

Descripción

Synthesis Analysis

Zirconium tetrabromide has been synthesized through various methods, including the reaction of zirconium with bromine. The synthesis involves careful control of reaction conditions to ensure purity and desired structural characteristics of the final product. Techniques such as high-energy ball milling have been utilized for the synthesis of related zirconium compounds, showcasing the diversity in synthesis approaches for zirconium-based materials (Rude et al., 2012).

Molecular Structure Analysis

The molecular structure of zirconium tetrabromide, like other zirconium compounds, often features coordination of the zirconium atom with ligands, leading to various geometries based on the nature of the ligands and the synthesis method. Studies have shown structures ranging from tetrahedral to octahedral configurations, demonstrating the versatility of zirconium's coordination chemistry (Többens et al., 2006).

Chemical Reactions and Properties

Zirconium tetrabromide participates in a range of chemical reactions, including hydrolysis and complex formation with various ligands. The chemical properties of zirconium compounds, including tetrabromide, are influenced by their ability to form complexes with high coordination numbers, leading to diverse reactivity and applications in catalysis and materials science. The hydrolysis of zirconium compounds has been a subject of study, revealing insights into their behavior in aqueous solutions and the formation of polynuclear species (Singhal et al., 1996).

Physical Properties Analysis

The physical properties of zirconium tetrabromide, such as crystal structure, phase transitions, and thermal stability, are crucial for its applications in various fields. Research on related zirconium compounds has highlighted the importance of understanding these properties to tailor materials for specific applications, including high surface area zirconium oxides for catalytic and adsorption processes (Rezaei et al., 2007).

Chemical Properties Analysis

The chemical properties of zirconium tetrabromide, such as reactivity towards organic and inorganic substrates, ability to form stable complexes, and behavior in solution, are integral to its use in synthesis and materials science. Investigations into the synthesis and structural characteristics of zirconium complexes have shed light on the versatile chemistry of zirconium and its potential in creating innovative materials and catalysts (Liu et al., 2010).

Aplicaciones Científicas De Investigación

Marcos Metal-Orgánicos (MOFs)

Los marcos metal-orgánicos basados en zirconio (Zr-MOFs) se han explorado para diversas aplicaciones . Los Zr-MOFs son una clase principal de MOFs funcionales debido a su alta estabilidad térmica, química e hidrolítica, gran área superficial y estructuras ajustables .

Adsorción de Agua

Los Zr-MOFs se han utilizado en la adsorción de agua . Esta aplicación es crucial en varias industrias, incluida la ciencia ambiental y la ingeniería.

Almacenamiento y Separación de Gases

Los Zr-MOFs también se han utilizado para el almacenamiento y separación de gases . Esto es particularmente importante en el sector energético, donde el almacenamiento y la separación eficientes de gas son críticos.

Catálisis Heterogénea

Los compuestos basados en zirconio, incluido el Tetrabromuro de zirconio, se han utilizado en la catálisis heterogénea . Esta aplicación es vital en la industria química, donde los catalizadores se utilizan para acelerar las reacciones químicas.

Sensores Químicos

Los Zr-MOFs se han utilizado en la detección química . Esta aplicación es esencial en varios campos, incluida la vigilancia ambiental y la atención médica.

Química Analítica

Los compuestos de zirconio, incluido el this compound, se han utilizado en la química analítica moderna . Las técnicas para la determinación de zirconio incluyen espectrometría molecular y atómica, análisis de fluorescencia de rayos X y métodos electroquímicos y de activación .

Aplicaciones Biomédicas

El óxido de zirconio, un compuesto relacionado con el this compound, se ha utilizado en diversas aplicaciones biomédicas . Estos incluyen su uso como agentes anticancerígenos, antibacterianos y antioxidantes, y en ingeniería de tejidos

Mecanismo De Acción

Target of Action

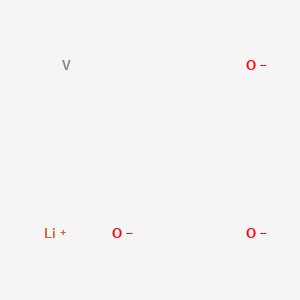

Zirconium tetrabromide (ZrBr4) is an inorganic compound that primarily targets zirconium oxide (ZrO2) in a carbothermic reaction . The compound’s primary role is to serve as a precursor to other Zr-Br compounds .

Mode of Action

Zirconium tetrabromide interacts with its target, zirconium oxide, through a carbothermic reaction . This reaction involves the action of bromine on zirconium oxide, resulting in the formation of ZrBr4 and carbon monoxide (CO) . The reaction can be represented as follows:

ZrO2+2C+2Br2→ZrBr4+2COZrO_2 + 2C + 2Br_2 \rightarrow ZrBr_4 + 2CO ZrO2+2C+2Br2→ZrBr4+2CO

Biochemical Pathways

It’s known that zrbr4 readily hydrolyzes to give the oxybromide, with the release of hydrogen bromide .

Pharmacokinetics

It’s known that zrbr4 is a solid that sublimes and reacts with water , which could impact its bioavailability.

Result of Action

The primary result of ZrBr4’s action is the formation of other Zr-Br compounds . .

Action Environment

The action of ZrBr4 is influenced by environmental factors such as temperature and the presence of water. For instance, ZrBr4 sublimes at high temperatures and reacts with water , which could affect its stability and efficacy.

Propiedades

IUPAC Name |

tetrabromozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Zr/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWWNKUULMMMIL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Zr](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrBr4, Br4Zr | |

| Record name | Zirconium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065630 | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | Zirconium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13777-25-8 | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013777258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium tetrabromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)